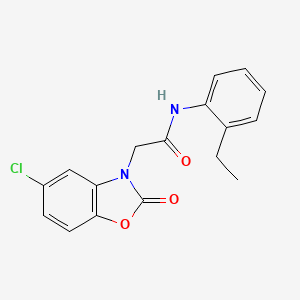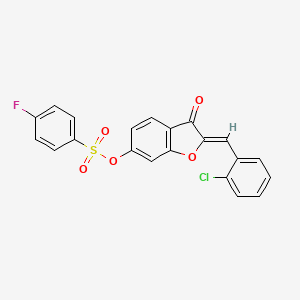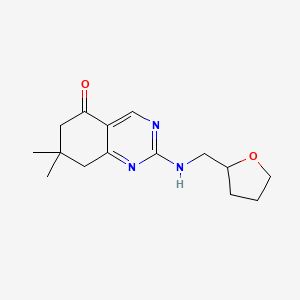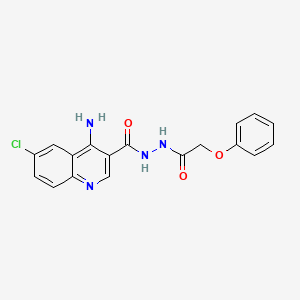![molecular formula C8H7ClN2S B12207688 6-chloro-1-methyl-1H-benzo[d]imidazole-2-thiol](/img/structure/B12207688.png)
6-chloro-1-methyl-1H-benzo[d]imidazole-2-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Benzimidazole-2-thione,6-chloro-1,3-dihydro-1-methyl-(9CI) is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a benzimidazole core with a thione group at the second position, a chlorine atom at the sixth position, and a methyl group at the first position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Benzimidazole-2-thione,6-chloro-1,3-dihydro-1-methyl-(9CI) typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of o-phenylenediamine with carbon disulfide in the presence of a base, followed by chlorination and methylation steps. The reaction conditions often include:
Base: Sodium hydroxide or potassium hydroxide
Solvent: Ethanol or methanol
Temperature: Reflux conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2H-Benzimidazole-2-thione,6-chloro-1,3-dihydro-1-methyl-(9CI) undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to a sulfoxide or sulfone.
Reduction: The chlorine atom can be reduced to a hydrogen atom.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride or sodium borohydride
Substitution: Nucleophiles like amines or thiols in the presence of a base
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives
Reduction: Dechlorinated benzimidazole derivatives
Substitution: Substituted benzimidazole derivatives with various functional groups
Scientific Research Applications
2H-Benzimidazole-2-thione,6-chloro-1,3-dihydro-1-methyl-(9CI) has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2H-Benzimidazole-2-thione,6-chloro-1,3-dihydro-1-methyl-(9CI) involves its interaction with various molecular targets. The compound can bind to DNA, leading to the inhibition of DNA replication and transcription. Additionally, it may interact with enzymes and proteins, disrupting their normal function and leading to cell death. The exact pathways involved depend on the specific biological context and the target organism.
Comparison with Similar Compounds
Similar Compounds
- 2H-Benzimidazole-2-thione,4-chloro-1,3-dihydro-1-methyl-(9CI)
- 2H-Benzimidazole-2-thione,6-bromo-1,3-dihydro-1-methyl-(9CI)
- 2H-Benzimidazole-2-thione,6-chloro-1,3-dihydro-1-ethyl-(9CI)
Uniqueness
2H-Benzimidazole-2-thione,6-chloro-1,3-dihydro-1-methyl-(9CI) is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom at the sixth position and the methyl group at the first position can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C8H7ClN2S |
|---|---|
Molecular Weight |
198.67 g/mol |
IUPAC Name |
5-chloro-3-methyl-1H-benzimidazole-2-thione |
InChI |
InChI=1S/C8H7ClN2S/c1-11-7-4-5(9)2-3-6(7)10-8(11)12/h2-4H,1H3,(H,10,12) |
InChI Key |
XRYCITIXNWOZBI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=CC(=C2)Cl)NC1=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5Z)-3-(furan-2-ylmethyl)-5-{[1-phenyl-3-(3-propoxyphenyl)-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12207610.png)
![5-bromo-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-(propylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B12207615.png)

![3-chloro-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-6-methyl-1-benzothiophene-2-carboxamide](/img/structure/B12207624.png)

![2-[(5-Tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]-1-(2-ethoxyphenyl)ethanone](/img/structure/B12207636.png)
![2-[(5Z)-5-(2-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethylacetamide](/img/structure/B12207638.png)
![4-bromo-2-[(E)-(cyclohexylimino)(phenyl)methyl]aniline](/img/structure/B12207640.png)
![(2Z)-7-[(dibutylamino)methyl]-2-(2,3-dimethoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one](/img/structure/B12207658.png)
![N-(3-chloro-2-methylphenyl)-2-{[4-ethyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12207659.png)
![5-Tert-butyl-2-methyl-7-[(4-methylbenzyl)sulfanyl]-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B12207664.png)


![(2E)-2-[(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2-fluorobenzoate](/img/structure/B12207684.png)
